N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide
Description
Structural and Functional Significance of Benzimidazole Moieties in Bioactive Compounds
Benzimidazole’s bicyclic architecture—a fusion of benzene and imidazole rings—confers unique physicochemical properties critical for drug-receptor interactions. The scaffold’s amphoteric nature (pK~a1~ = 5.3, pK~a2~ = 12.3) enables protonation-deprotonation equilibria under physiological conditions, facilitating binding to both acidic and basic residues in biological targets. Key attributes include:
- Hydrogen-bonding capacity : The N1-H group acts as a donor, while N3 serves as an acceptor, enabling interactions with enzymes and receptors such as cyclooxygenase (COX) and transient receptor potential vanilloid-1 (TRPV-1).
- π-π stacking : The aromatic system engages in stacking interactions with tyrosine, phenylalanine, or histidine residues, enhancing binding affinity.
- Substitution tolerance : Functionalization at N1, C2, C5, and C6 positions allows fine-tuning of pharmacokinetic and pharmacodynamic profiles.
Table 1: Impact of Benzimidazole Substitutions on Pharmacological Activity
For example, C2-substituted benzimidazoles with diarylamine groups exhibit potent bradykinin receptor antagonism (IC~50~ = 2 nM), while N1-alkylated derivatives demonstrate enhanced bioavailability due to improved lipophilicity.
Evolutionary Trends in Substituted Benzamide-Benzoimidazole Hybrid Scaffolds
The fusion of benzimidazole with benzamide moieties represents a paradigm shift in scaffold hybridization, leveraging synergistic interactions between distinct pharmacophoric elements. N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide epitomizes this trend, combining:
- Benzimidazole core : Provides a rigid, planar structure for target recognition.
- Benzamide linkage : Introduces rotational flexibility and hydrogen-bonding sites via the amide group.
- Isopropylthio moiety : Enhances hydrophobic interactions and modulates electronic effects through sulfur’s polarizability.
Table 2: Comparative Analysis of Benzimidazole-Benzamide Hybrids
The 3-(isopropylthio) group in the subject compound introduces steric bulk and sulfur-mediated hydrophobic interactions, potentially stabilizing binding pockets in kinases or GPCRs. Docking studies of analogous hybrids reveal that sulfur atoms form van der Waals contacts with methionine residues (e.g., Met~769~ in EGFR), while the benzamide carbonyl engages in hydrogen bonding with backbone amides (e.g., Asn~818~ in PARP-1).
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-15(2)28-17-9-7-8-16(14-17)23(27)26-19-11-4-3-10-18(19)22-24-20-12-5-6-13-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVANYSWWXRWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe reaction conditions often include the use of solvents like N,N-dimethylformamide and the presence of sulfur to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent choice, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will vary based on the specific reaction pathway. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the benzamide or benzimidazole rings.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that benzimidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activities against several pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.27 µM against specific strains, indicating strong antibacterial potential .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N18 | 4.53 | HCT116 (cancer cell line) |
Anticancer Properties
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide has also been evaluated for its anticancer activity. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Screening
In a study assessing the anticancer effects of benzimidazole derivatives, compounds were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds had IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU).
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Antitubercular Activity
The compound's potential as an antitubercular agent has been explored, particularly against Mycobacterium tuberculosis. The synthesis of related compounds has shown effectiveness in inhibiting key mycobacterial enzymes.
Case Study: Antitubercular Evaluation
In vitro studies evaluated the antitubercular activity of synthesized benzimidazole derivatives against Mycobacterium tuberculosis H37Rv. Active compounds were further tested in vivo using mouse models, revealing promising results in reducing bacterial load .
Mechanistic Insights
The mechanisms through which these compounds exert their biological effects involve the inhibition of critical enzymes and pathways related to microbial growth and cancer cell proliferation. For instance, the inhibition of dihydrofolate reductase (DHFR) is a noted mechanism for some benzimidazole derivatives, which disrupts purine synthesis essential for cell replication .
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Differences
Key Observations:
Substituent Polarity: The target compound’s isopropylthio group is less polar than the nitro groups in W1 or the methoxy/hydroxy groups in compounds . This reduces solubility but may improve lipid bilayer penetration.
Linker Flexibility :
Physicochemical Properties
Table 2: Physical Properties Comparison
Key Observations:
- Melting Points : Hydroxy-substituted derivatives (e.g., Compound 14) exhibit exceptionally high melting points (>300°C) due to strong hydrogen bonding . The target compound’s thioether group likely reduces intermolecular H-bonding, resulting in a lower melting point.
- LogP : The isopropylthio group increases hydrophobicity (LogP ~3.5) compared to polar analogues like W1 (LogP ~2.8) or Compound 11 (LogP ~2.2), suggesting enhanced cell membrane permeability.
Key Observations:
- Antimicrobial Activity : W1’s nitro groups may contribute to DNA damage via radical formation, while the target compound’s thioether might inhibit enzymes through sulfur-metal interactions .
- Anticancer Potential: compounds with α,β-unsaturated ketones (e.g., Compound 11) induce apoptosis via ROS generation . The target compound’s benzimidazole core could similarly intercalate DNA or inhibit topoisomerases.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties, supported by relevant studies and findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3ao | S. aureus | < 1 µg/mL |
| 3ad | C. albicans | 3.9 µg/mL |
| 3aq | M. smegmatis | 3.9 µg/mL |
These findings suggest that compounds related to this compound may also possess similar antimicrobial efficacy, warranting further investigation into their activity against resistant strains such as MRSA .
Antidiabetic Activity
The compound has also been evaluated for its potential as an α-glucosidase inhibitor, which is crucial in managing diabetes. A study identified derivatives with promising inhibitory activity:
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| 15o | 2.09 ± 0.04 | Non-competitive inhibitor |
| 22d | 0.71 ± 0.02 | Allosteric site binding |
These compounds demonstrated significant hypoglycemic effects in vivo, comparable to established medications such as acarbose . The non-cytotoxic nature of these compounds against liver cells (LO2) further supports their therapeutic potential.
Anticancer Activity
The benzo[d]imidazole framework has been associated with anticancer properties in various studies. Compounds derived from this structure have shown activity against different cancer cell lines, indicating a need for detailed exploration of this compound in cancer research.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of benzimidazole derivatives:
- Antimicrobial Efficacy : A study highlighted the effectiveness of benzimidazole derivatives against biofilm formation in bacteria, suggesting a multifaceted mechanism of action involving disruption of microbial communication .
- Diabetes Management : Another research focused on the optimization of α-glucosidase inhibitors derived from benzimidazole, revealing that modifications to the structure can significantly enhance their inhibitory potency .
- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding interactions between these compounds and their biological targets, elucidating potential mechanisms behind their observed activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide derivatives?
- Methodology : Synthesis typically involves multi-step protocols. For example:
Intermediate formation : React o-phenylenediamine with carbon disulfide and potassium hydroxide to synthesize benzimidazole-thiol intermediates .
Substitution : Introduce isopropylthio groups via nucleophilic substitution using isopropylthiol under anhydrous conditions (e.g., ZnCl₂ catalysis) .
Coupling : Use CBr₄ as a catalyst for one-pot amide bond formation between benzimidazole and substituted benzoyl chlorides .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How are intermediates characterized during synthesis?
- Analytical Techniques :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 10.93 ppm for benzimidazole N-H ).
- IR : Identify functional groups (e.g., S-H stretches at 2634 cm⁻¹ ).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 467.535 for a related compound ).
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How do electronic substituents on the benzamide moiety influence biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents enhance antimicrobial/anticancer activity by increasing electrophilicity and target binding .
- Electron-donating groups (EDGs) : Methoxy groups reduce potency due to decreased membrane permeability .
Q. What computational methods predict binding affinity to therapeutic targets?
- In Silico Approaches :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., EGFR tyrosine kinase ).
- QSAR : Correlate substituent Hammett constants (σ) with IC₅₀ values to optimize activity .
- ADME Prediction : Tools like QikProp assess logP and solubility for pharmacokinetic optimization .
Q. How can contradictory data in biological assays be resolved?
- Case Example : A compound with high in vitro potency but low cell viability (e.g., 3,4-dichloro analog ) may require:
Dose Optimization : Test lower concentrations to mitigate cytotoxicity.
Proteomic Profiling : Identify off-target effects via kinome-wide screening.
Formulation Adjustments : Use nanoencapsulation to improve selectivity .
Notes for Rigorous Research
- Reproducibility : Always cross-validate spectral data with synthetic intermediates (e.g., compare Rf values and melting points ).
- Contradictions : Discrepancies in antimicrobial activity across studies may stem from assay conditions (e.g., bacterial strain variability vs. fungal models ).
- Advanced Applications : Explore optoelectronic properties (e.g., nonlinear optical behavior) via TD-DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
